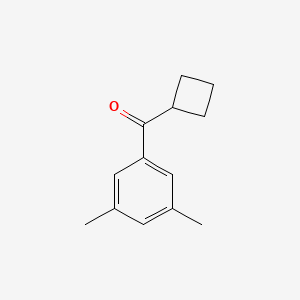

Cyclobutyl 3,5-dimethylphenyl ketone

Description

Cyclobutyl 3,5-dimethylphenyl ketone is a synthetic aromatic ketone characterized by a cyclobutyl group attached to a carbonyl moiety and a 3,5-dimethylphenyl aromatic ring. This compound is structurally distinct due to the combination of a strained cyclobutane ring and the electron-rich, sterically hindered 3,5-dimethylphenyl group.

Properties

IUPAC Name |

cyclobutyl-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-9-6-10(2)8-12(7-9)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANELQVVZWRFILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2CCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642533 | |

| Record name | Cyclobutyl(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-79-9 | |

| Record name | Cyclobutyl(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutyl 3,5-dimethylphenyl ketone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where cyclobutanone is reacted with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 3,5-dimethylphenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of cyclobutyl 3,5-dimethylphenyl alcohol.

Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Cyclobutyl 3,5-dimethylphenyl ketone is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Studies: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: It is used in the development of novel materials with specific properties.

Chemical Biology:

Mechanism of Action

The mechanism of action of cyclobutyl 3,5-dimethylphenyl ketone involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The 3,5-dimethylphenyl group is a meta-substituted aromatic ring with methyl groups at positions 3 and 3. This substitution pattern is critical in determining electronic and steric properties:

- Electron-Withdrawing vs. Electron-Donating Effects : Methyl groups are weakly electron-donating, which increases the electron density of the aromatic ring. This contrasts with analogs like N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide (), where fluorine substituents (electron-withdrawing) enhance photosynthetic electron transport (PET) inhibition. Cyclobutyl 3,5-dimethylphenyl ketone’s electron-rich aromatic system may reduce reactivity in electron-deficient environments compared to fluorinated analogs .

- This property is shared with N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (), where lipophilicity influences crystal packing and solubility .

Table 1: Substituent Effects on Key Properties

Structural Analogues in Materials Science

This compound shares structural similarities with poly(arylene ether sulfone)s (PAES) bearing 3,5-dimethylphenyl pendants (). In PAES, the 3,5-dimethylphenyl groups contribute to:

- Enhanced Hydroxide Conductivity : Dense distribution of benzyl-type quaternary ammonium pendants improves ionic conductivity (39.9–49.8 mS cm⁻¹ at 80°C).

- Alkaline Stability: Steric shielding by methyl groups reduces degradation in basic conditions.

Comparison with Aliphatic Ketones

Unlike aliphatic ketones such as 3,5-dimethyl-4-heptanone (), this compound’s aromatic system confers:

- Higher Melting Points : Aromatic rings enhance intermolecular interactions (e.g., π-π stacking), likely increasing melting points compared to aliphatic analogs.

- UV Stability : The conjugated aromatic system may improve resistance to UV degradation, a property critical for outdoor agrochemical applications .

Biological Activity

Cyclobutyl 3,5-dimethylphenyl ketone (CB-DMPK) is a compound of interest in various fields of research, particularly in organic synthesis and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

CB-DMPK is characterized by the presence of a cyclobutyl group and a 3,5-dimethylphenyl moiety. Its molecular formula is , with a molecular weight of 204.27 g/mol. The compound can be synthesized through methods such as Friedel-Crafts acylation, where cyclobutanone reacts with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

The biological activity of CB-DMPK is attributed to its ability to interact with various enzymes and receptors. The ketone functional group allows for nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects.

Pharmacological Properties

CB-DMPK has been investigated for its potential pharmacological properties. Some studies suggest that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications in pain management and inflammatory conditions.

Research Findings

- In Vitro Studies : Various studies have evaluated CB-DMPK's effects on cell lines. For instance, it has shown promise in inhibiting specific pathways involved in inflammation and cancer cell proliferation.

- Animal Models : In vivo studies have indicated that CB-DMPK may reduce pain responses and inflammation markers in animal models, suggesting its potential utility in treating chronic pain conditions.

Case Studies

- Anti-inflammatory Effects : A study conducted on animal models demonstrated that CB-DMPK significantly reduced paw edema induced by carrageenan injection, indicating its anti-inflammatory properties. The compound was administered at varying doses to assess its efficacy and safety profile.

- Analgesic Activity : In another case study, CB-DMPK was tested for analgesic activity using the hot plate test in rodents. Results indicated a dose-dependent increase in pain threshold, suggesting its potential as an analgesic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of CB-DMPK, a comparison with similar compounds is useful:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Cyclobutyl phenyl ketone | Ketone | Moderate anti-inflammatory effects |

| Cyclopropyl 3,5-dimethylphenyl ketone | Ketone | Higher reactivity but less stability |

| Cyclobutyl 4-methylphenyl ketone | Ketone | Similar analgesic properties |

CB-DMPK stands out due to its specific structural features that enhance its interaction with biological targets compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.